molecular formula C12H15N3O3 B11727236 Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine

Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine

Cat. No.: B11727236
M. Wt: 249.27 g/mol
InChI Key: WJLRCPSXMPPQIV-UHFFFAOYSA-N
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Description

Methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine is a methoxyimine derivative characterized by a 5-nitro-2-pyrrolidinylphenyl backbone linked to a methylidene group (CH=N) with a methoxy substituent. This compound belongs to the oxime-derived family, where the hydroxyl group of a typical oxime is replaced by a methoxy group, enhancing its stability and altering its electronic properties. Its structural uniqueness lies in the combination of a nitro electron-withdrawing group, a pyrrolidine ring (contributing to solubility and conformational flexibility), and the methoxyimine moiety.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

N-methoxy-1-(5-nitro-2-pyrrolidin-1-ylphenyl)methanimine

InChI

InChI=1S/C12H15N3O3/c1-18-13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

WJLRCPSXMPPQIV-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine typically involves the reaction of 5-nitro-2-(1-pyrrolidinyl)benzaldehyde with methoxyamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 5-nitro-2-(1-pyrrolidinyl)benzaldehyde

    Reagent: Methoxyamine

    Solvent: Methanol or ethanol

    Conditions: Heating to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oximes or nitriles.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions include amines, oximes, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analog 1: (E)-(4-Chlorophenyl)methoxyamine

  • Molecular Formula : C₂₀H₁₅Cl₂N₂O₂S.
  • Key Differences :
    • Substituents : A 4-chlorophenylsulfanyl group at position 4 and a 3-nitro group on the phenyl ring.
    • Electronic Effects : The sulfanyl (S-linked) group is electron-donating, contrasting with the pyrrolidine’s electron-neutral character.
  • Synthesis : Likely involves coupling of a 4-chlorophenylsulfanyl-aniline precursor with a methoxyimine-forming reagent under acidic conditions .
  • Applications : Used as an intermediate in kinase inhibitor synthesis .

Structural Analog 2: (E)-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine

  • Molecular Formula : C₁₁H₈ClF₃N₄O.
  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
  • Physicochemical Properties :
    • Boiling Point : 355.2°C (predicted), higher than the target compound due to increased molecular weight and fluorine content .
    • pKa : -3.58 (predicted), indicating strong electron-withdrawing effects from the CF₃ group .
  • Applications : Investigated in agrochemicals for pest control due to its heterocyclic stability .

Structural Analog 3: 5-Nitro-2-pyrrolidin-1-ylaniline (Precursor)

  • CAS No.: 5367-55-4.
  • Molecular Formula : C₁₀H₁₃N₃O₂.
  • Role : Likely precursor for synthesizing the target compound via condensation with methoxyamine.
  • Key Contrast : Lacks the methoxyimine group, making it more reactive toward electrophilic substitution .

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Precursor (Analog 3)
Molecular Formula C₁₂H₁₄N₄O₃ C₂₀H₁₅Cl₂N₂O₂S C₁₁H₈ClF₃N₄O C₁₀H₁₃N₃O₂
Molecular Weight (g/mol) 274.27 418.31 304.66 207.23
Key Substituents 5-NO₂, 2-pyrrolidinyl 4-SC₆H₄Cl, 3-NO₂ Pyrazole, CF₃, Cl 5-NO₂, 2-pyrrolidinyl
Synthetic Steps Condensation of precursor Suzuki coupling, oxidation Cyclization, nitration Nitration of aniline
Thermal Stability Moderate (predicted) High (due to S-linker) High (fluorine content) Low (reactive NH₂ group)
Bioactivity Potential kinase inhibitor Kinase inhibition Agrochemical candidate Intermediate

Biological Activity

Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine, a complex organic compound, has garnered attention due to its unique structural features and potential biological activities. This compound comprises a methoxy group, a nitro-substituted phenyl ring, and a pyrrolidinyl moiety, which collectively contribute to its reactivity and biological profiles. Preliminary studies indicate that this compound may exhibit significant antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C12H15N3O3C_{12}H_{15}N_{3}O_{3}. The structural components are as follows:

  • Methoxy Group : Enhances solubility and reactivity.
  • Nitro Group : Provides electron-withdrawing properties that can influence biological interactions.
  • Pyrrolidinyl Moiety : Contributes to neuroactive effects and potential binding affinities with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the nitro group in this compound suggests potential activity against various bacterial strains. For instance, derivatives of pyrrolidine have shown effectiveness against multidrug-resistant Staphylococcus aureus, indicating that this compound may also possess similar capabilities .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of related compounds, particularly focusing on their effects on human lung adenocarcinoma (A549) cells. For example, compounds structurally related to this compound have demonstrated varying degrees of cytotoxicity. In one study, certain derivatives exhibited significant reductions in cell viability, suggesting potential as therapeutic agents against cancer .

CompoundStructure FeaturesAnticancer ActivityUnique Aspects
5-NitroindoleNitro group on an indole ringAntimicrobial, anti-inflammatoryIndole ring confers different reactivity
Pyrrolidine derivativesVarious substitutions on pyrrolidineNeuroactive effectsDiverse substituents lead to varied activities
Methoxy-substituted phenolsMethoxy group on phenolic compoundsAntioxidant propertiesPhenolic hydroxyl enhances reactivity

The mechanism by which this compound exerts its biological effects is likely multifaceted. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. Additionally, the pyrrolidine ring may influence binding affinities with specific molecular targets within cells .

Case Studies

  • Anticancer Efficacy : In a study examining the anticancer activity of 5-oxopyrrolidine derivatives, compounds structurally similar to this compound were shown to reduce A549 cell viability significantly. The results indicated that modifications to the structure could enhance or diminish activity .
  • Antimicrobial Potential : Another study focused on pyrrolidine derivatives highlighted their effectiveness against resistant bacterial strains. The findings suggest that this compound could be explored further for its antimicrobial properties .

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